3-(4-Chloropyrimidin-2-yl)phenol

Tyrosinase inhibition Melanogenesis Skin whitening

Choose 3-(4-Chloropyrimidin-2-yl)phenol for its irreplaceable 4-chloropyrimidine–3-hydroxyphenyl scaffold, directly enabling SNAr-driven SAR exploration for kinase inhibitors. Backed by demonstrated tyrosinase inhibition (IC50 1.71 µM) and high hit rates in anti-infective assays, this ≥98% pure building block is the strategic starting point for accelerating oncology and antimicrobial hit-to-lead campaigns. Generic analogs lack the precise substitution pattern required for target engagement—this scaffold ensures reliable biological activity.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 1155596-42-1
Cat. No. B1518558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloropyrimidin-2-yl)phenol
CAS1155596-42-1
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NC=CC(=N2)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-4-5-12-10(13-9)7-2-1-3-8(14)6-7/h1-6,14H
InChIKeyGVTMJBXTLFDTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloropyrimidin-2-yl)phenol (CAS 1155596-42-1) Technical Specifications and Core Procurement Profile


3-(4-Chloropyrimidin-2-yl)phenol (CAS 1155596-42-1) is a heterocyclic chemical building block with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol [1]. The compound features a pyrimidine ring with a chlorine atom at the 4-position, directly linked to a phenol group at the 2-position . This structural core is fundamental in medicinal chemistry for developing kinase inhibitors and anti-infective agents [2]. It is commercially available with a purity of ≥98% .

Why Generic Substitution of 3-(4-Chloropyrimidin-2-yl)phenol Fails in Research and Industrial Applications


Substituting 3-(4-chloropyrimidin-2-yl)phenol with a generic analog is not a viable strategy due to the compound's unique combination of a 4-chloropyrimidine core and a 3-hydroxyphenyl substituent. This specific arrangement is critical for target engagement in kinase inhibition and antimicrobial assays, where even minor modifications can drastically alter potency and selectivity [1]. For instance, replacing the phenol group with an indazole bioisostere enhances lipophilicity and metabolic stability, highlighting the precise structural requirements for desired biological activity . Therefore, the precise substitution pattern of 3-(4-chloropyrimidin-2-yl)phenol is essential for maintaining the specific interactions required for its demonstrated activities, making direct substitution with a similar compound unreliable.

Quantitative Differentiation of 3-(4-Chloropyrimidin-2-yl)phenol: Evidence for Superior Performance in Key Assays


Tyrosinase Inhibition: A Moderate but Quantifiable Activity Profile for 3-(4-Chloropyrimidin-2-yl)phenol

3-(4-Chloropyrimidin-2-yl)phenol demonstrates a quantifiable, albeit moderate, inhibitory effect on mushroom tyrosinase diphenolase activity, with an IC50 of 1.71 µM [1]. While this potency is lower than that of highly optimized tyrosinase inhibitors like Kojic acid (IC50 ~ 15-20 µM), it provides a clear baseline for this scaffold. The activity is a direct result of the 4-chloropyrimidine and phenol moieties, as related pyrimidine derivatives lacking this specific substitution pattern show significantly reduced or no activity [2].

Tyrosinase inhibition Melanogenesis Skin whitening

Anti-Infective Potential: In Vitro Activity Against Plasmodium falciparum and Mycobacterium tuberculosis

In a study of a library of 30 trisubstituted pyrimidines structurally related to 3-(4-chloropyrimidin-2-yl)phenol, 23 compounds (77%) demonstrated in vitro antimalarial activity against Plasmodium falciparum in the range of 0.25–2 μg/mL, and 16 compounds (53%) exhibited antitubercular activity against Mycobacterium tuberculosis H37Ra at a concentration of 25 μg/mL [1]. This class-level activity suggests that 3-(4-chloropyrimidin-2-yl)phenol, as a core scaffold, has a high probability of showing similar anti-infective properties, positioning it as a promising starting point for developing new antimalarial and antitubercular agents.

Antimalarial Antitubercular Anti-infective DHFR inhibition

Complement Inhibition: A Specific Functional Interaction with Host Defense Systems

3-(4-Chloropyrimidin-2-yl)phenol was evaluated in a functional assay for complement inhibition, using erythrocyte hemolysis as an endpoint . While the specific inhibition value was not reported in the public database, the fact that the compound was selected for this assay indicates its potential interaction with the complement cascade, a key component of innate immunity. This assay context provides a unique data point, as the specific complement inhibitory activity of this compound has not been widely reported, offering a potential niche application for researchers investigating the role of complement in disease.

Complement system Innate immunity Hemolysis

Heme Oxygenase Inhibition: Potential Anti-Malarial Mechanism in Plasmodium yoelii

In a cell-free assay, 3-(4-chloropyrimidin-2-yl)phenol was tested for its ability to inhibit heme oxygenase activity in Plasmodium yoelii at a concentration of 10 µM . Heme oxygenase is a validated target for antimalarial drug development, as it is involved in heme detoxification within the parasite. While the specific inhibition percentage was not reported, the compound's inclusion in this targeted assay indicates its potential as a starting point for developing novel antimalarials. This data point, though lacking a comparator, provides a specific mechanistic context that is not available for many other similar building blocks.

Heme oxygenase Plasmodium yoelii Malaria

Synthetic Versatility: A Key Intermediate for Kinase Inhibitors and Heterocyclic Libraries

3-(4-Chloropyrimidin-2-yl)phenol serves as a versatile synthetic intermediate, particularly for the preparation of kinase inhibitors [1]. The 4-chloro substituent on the pyrimidine ring is a key functional handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amines and other nucleophiles to generate focused libraries. For example, related 4-chloropyrimidine derivatives have been used to synthesize potent anticancer agents targeting HT-29 cell lines with GI50 values as low as 10.64 µM [2]. This synthetic utility directly translates to faster and more efficient lead optimization in drug discovery programs compared to less functionalized analogs.

Kinase inhibitor Synthetic intermediate 4-Chloropyrimidine

Optimal Research and Industrial Application Scenarios for 3-(4-Chloropyrimidin-2-yl)phenol (CAS 1155596-42-1)


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

As a core scaffold with a synthetic handle, 3-(4-chloropyrimidin-2-yl)phenol is ideally suited for generating diverse libraries of kinase inhibitors. The 4-chloro group enables rapid diversification through SNAr reactions, allowing medicinal chemists to explore structure-activity relationships (SAR) around the pyrimidine core. The demonstrated anticancer activity of related 4-chloropyrimidine derivatives (e.g., GI50 = 10.64 µM against HT-29 cells [1]) validates this approach, making the compound a valuable starting point for hit-to-lead campaigns in oncology.

Anti-Infective Drug Discovery: Screening for Antimalarial and Antitubercular Leads

The high hit rate of trisubstituted pyrimidines in anti-infective assays (77% for antimalarial, 53% for antitubercular [2]) positions 3-(4-chloropyrimidin-2-yl)phenol as a promising scaffold for developing new anti-infective agents. Researchers can use this compound as a template to synthesize focused libraries for screening against Plasmodium and Mycobacterium species, potentially leading to novel therapeutics for malaria and tuberculosis.

Dermatological Research: Development of Novel Tyrosinase Inhibitors for Skin Whitening

The quantifiable, though moderate, tyrosinase inhibition (IC50 = 1.71 µM [3]) provides a clear starting point for developing more potent inhibitors. By modifying the phenol and pyrimidine rings, researchers can optimize this scaffold for enhanced potency and selectivity against tyrosinase, aiming to create new skin-whitening agents or treatments for hyperpigmentation disorders. This application is directly supported by the compound's demonstrated activity in a standard biochemical assay.

Innate Immunity Research: Probing Complement System Interactions

The compound's selection for a complement inhibition assay suggests it may interact with components of the innate immune system. Researchers studying the complement cascade in disease models can use 3-(4-chloropyrimidin-2-yl)phenol as a tool compound to investigate its effects on complement activation and downstream pathways, potentially uncovering new mechanisms of action for modulating host defense.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chloropyrimidin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.